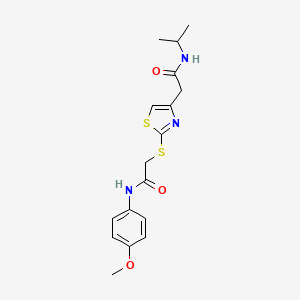

N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

N-Isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a thioether-linked 2-oxoethyl group bearing a 4-methoxyphenylamino moiety. The acetamide group is further functionalized with an isopropyl chain, enhancing lipophilicity. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural motifs align with bioactive thiazole derivatives reported in the literature, such as antimicrobial agents and kinase inhibitors . Key structural elements include:

- 4-Methoxyphenylamino group: Electron-donating methoxy substituents may influence electronic properties and receptor interactions.

- Thioether linkage: Enhances conformational flexibility and may modulate redox activity.

Properties

IUPAC Name |

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-11(2)18-15(21)8-13-9-24-17(20-13)25-10-16(22)19-12-4-6-14(23-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMFTSOWLISJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution of a halogenated thiazole intermediate with 4-methoxyaniline.

Acetamide formation: The final step involves the acylation of the intermediate with isopropylamine and an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and the methoxyphenyl group can be oxidized under strong oxidizing conditions.

Reduction: The acetamide group can be reduced to an amine under reducing conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring and methoxyphenyl group.

Reduction: Reduced amine derivatives of the acetamide group.

Substitution: Substituted thiazole derivatives with various nucleophiles.

Scientific Research Applications

N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the methoxyphenyl group are crucial for its binding affinity and specificity. The acetamide group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Differences

The compound shares core features with several acetamide-thiazole hybrids (Table 1). Key comparisons include:

Table 1: Structural and Physical Property Comparison

*Calculated based on molecular formula.

Key Observations :

- Core Heterocycle: Unlike pyrimidinone derivatives in , the target compound uses a thiazole ring, which may confer greater metabolic stability .

- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with nitro or chlorophenyl groups in analogs (e.g., 2d, 2e in and ).

- Acetamide Functionalization : The isopropyl group distinguishes it from thiazol-2-yl () or benzamide () substituents, likely enhancing lipophilicity (clogP ~2.5 vs. ~1.8 for thiazol-2-yl analog).

Physicochemical Properties

- Melting Points: Pyrimidinone analogs () exhibit lower melting points (217–228°C) compared to the dichlorophenyl-thiazole acetamide (489–491°C in ), likely due to reduced crystallinity from the methoxy group’s steric effects.

- Solubility: The isopropyl group may reduce aqueous solubility compared to polar pyrimidinone derivatives but improve membrane permeability.

Biological Activity

N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and case studies.

Antimicrobial Activity

Several studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole moieties have shown effectiveness against various bacterial strains. A review highlighted that thiazole-bearing compounds can outperform traditional antibiotics in certain cases.

| Compound | Activity | Reference |

|---|---|---|

| 1 | IC50 = 1.61 µg/mL against cancer cells | |

| 2 | Comparable activity to norfloxacin |

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that the thiazole ring is crucial for enhancing cytotoxicity.

Case Study

In a study involving various thiazole derivatives, one compound demonstrated an IC50 value less than that of doxorubicin against A431 and Jurkat cell lines, suggesting potent anticancer properties.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A specific analog showed high efficacy in eliminating tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy.

The biological activities of this compound are believed to arise from its ability to interact with various biological targets:

- Antimicrobial : The thiazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis through mitochondrial pathways has been observed.

- Anticonvulsant : Modulation of neurotransmitter release and receptor activity may underlie its efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-isopropyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

- The compound can be synthesized via sequential N-acylation and thioether formation. A typical approach involves reacting 2-amino-4-substituted thiazoles with chloroacetamide derivatives under basic conditions. For example, N-acylation of a thiazole intermediate with chloroacetonitrile in the presence of anhydrous AlCl₃ forms the acetamide backbone . Subsequent thiol-alkylation with 2-((4-methoxyphenyl)amino)-2-oxoethyl thiol generates the thioether linkage. Reaction progress should be monitored via TLC, and purification achieved via recrystallization from ethanol/water mixtures .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.9–4.2 ppm for CH), thiazole ring protons (δ 7.2–8.1 ppm), and the 4-methoxyphenyl moiety (δ 3.8 ppm for OCH₃).

- IR : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹).

- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What safety precautions are critical during handling?

- Use PPE (gloves, goggles) due to potential skin/eye irritation from thiazole and acetamide moieties. Avoid inhalation of fine powders. Store in a cool, dry environment away from oxidizing agents. Toxicity data for structurally similar compounds suggest LD₅₀ > 500 mg/kg (oral, rats), but conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) for precise safety profiling .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and identify rate-limiting steps. Pair this with cheminformatics tools to screen solvents (e.g., DMF vs. THF) for improved yield. For example, polar aprotic solvents enhance nucleophilic substitution in thioether formation . Reaction path sampling (RPS) can predict optimal temperatures (e.g., 80–100°C) and catalyst loadings (e.g., 10 mol% DMAP) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Discrepancies may arise from dynamic effects (e.g., tautomerism in the thiazole ring) or crystal packing forces. Use single-crystal X-ray diffraction to resolve absolute configuration and compare with NMR-derived NOE correlations. For instance, the thioether bond’s dihedral angle in the solid state may differ from solution-phase conformers, explaining shifts in ¹³C NMR .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Prioritize target-specific assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) per CLSI guidelines.

- Anticancer : SRB assay on NCI-60 cell lines, focusing on apoptosis markers (caspase-3 activation).

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits.

- Correlate activity with substituent effects (e.g., methoxy group’s role in membrane penetration) .

Q. How to design SAR studies for derivatives of this compound?

- Systematically modify:

- Thiazole ring : Introduce electron-withdrawing groups (NO₂, CF₃) at C-4 to enhance electrophilicity.

- Acetamide side chain : Replace isopropyl with cyclopropyl to test steric effects.

- Thioether linker : Substitute sulfur with selenium to assess redox activity.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.